Detirelix acetate
Description
Structure
2D Structure
Properties
CAS No. |
102583-46-0 |
|---|---|
Molecular Formula |
C82H113ClN18O17 |
Molecular Weight |
1658.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |
InChI |
InChI=1S/C78H105ClN18O13.2C2H4O2/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50;2*1-2(3)4/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86);2*1H3,(H,3,4)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+;;/m1../s1 |
InChI Key |
JJGCQOXTSHXMKH-ZJURQMCGSA-N |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Detirelix Acetate Action
Molecular Interactions with GnRH Receptors
The primary action of Detirelix acetate (B1210297) is initiated at the molecular level through its interaction with GnRH receptors on the anterior pituitary gland. Unlike GnRH agonists, which initially stimulate these receptors, Detirelix acetate acts as a competitive antagonist, effectively blocking the endogenous GnRH from binding and initiating a physiological response.
Characterization of Competitive Binding Dynamics at Pituitary GnRH Receptors
This compound competitively binds to GnRH receptors on pituitary gonadotrophs. This binding prevents the native GnRH from occupying the receptor and triggering the downstream signaling cascade that leads to the synthesis and release of gonadotropins. While specific binding affinity (Ki) and kinetic data (association/dissociation rates) for this compound are not extensively detailed in publicly available literature, the mechanism of competitive antagonism is well-established for this class of drugs. Synthetic GnRH antagonists, including Detirelix, are designed with modifications to the native GnRH decapeptide structure that enhance their binding affinity and stability at the receptor site without eliciting an agonistic response.
Absence of Receptor Activation and Downstream Signal Transduction
A defining characteristic of this compound as a GnRH antagonist is its inability to activate the GnRH receptor upon binding. The binding of endogenous GnRH to its receptor, a G-protein coupled receptor, typically initiates a cascade of intracellular events, including the activation of phospholipase C and the subsequent production of second messengers like inositol (B14025) trisphosphate and diacylglycerol. These messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C, which are crucial for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This compound, by competitively occupying the GnRH receptor, does not induce the conformational changes necessary for G-protein coupling and the initiation of this signaling pathway. nih.gov Consequently, there is no downstream signal transduction, resulting in a direct and immediate blockade of gonadotropin release. This lack of intrinsic agonistic activity is a key feature that distinguishes GnRH antagonists from agonists, avoiding the initial surge in hormone levels often observed with the latter.
Cellular and Glandular Endocrine Modulation
The molecular antagonism of this compound at the pituitary level translates into significant and rapid changes in the endocrine environment, primarily characterized by the suppression of gonadotropins and, consequently, gonadal steroids.
Inhibition of Pituitary Gonadotropin Secretion (Luteinizing Hormone and Follicle-Stimulating Hormone)
Clinical studies have demonstrated the potent inhibitory effect of this compound on the secretion of both LH and FSH. In a study involving women with normal menstrual cycles, the administration of this compound led to a rapid and significant decrease in serum gonadotropin concentrations. oup.com
Within 8 hours of the initial injection, mean serum LH concentrations decreased by approximately 74%, while mean serum FSH concentrations decreased by about 26%. oup.com The suppression of LH was found to be more pronounced and sustained compared to that of FSH. Maximal suppression of serum LH was observed approximately 24 hours after each injection. oup.com
| Time After Initial Injection | Mean Decrease in LH (%) | Mean Decrease in FSH (%) |
| 8 hours | 74% | 26% |
This table presents the acute suppressive effects of this compound on gonadotropin secretion.
Subsequent Suppression of Gonadal Steroidogenesis
The reduction in pituitary gonadotropin secretion directly impacts the function of the gonads, leading to a marked suppression of steroidogenesis. The diminished levels of LH and FSH reduce the stimulus for the ovaries to produce sex steroids, most notably estradiol (B170435) and progesterone (B1679170).
In the same clinical study, mean estradiol concentrations decreased from a baseline of 165 ± 15 pmol/L to 70 ± 11 pmol/L within the first 24 hours of this compound administration. oup.com Throughout the treatment period, follicular development was inhibited, and ovulation was prevented, as evidenced by consistently low serum progesterone levels. oup.com The mean serum estradiol and progesterone levels during treatment were significantly lower in individuals receiving this compound compared to a control group. oup.com
| Hormone | Baseline Level (mean ± SEM) | Level after 24 hours (mean ± SEM) |
| Estradiol | 165 ± 15 pmol/L | 70 ± 11 pmol/L |
This table illustrates the rapid suppression of estradiol following the administration of this compound.
This suppression of gonadal steroidogenesis is a direct consequence of the reduced gonadotropic support and underscores the efficacy of this compound in creating a hypoestrogenic state.
Preclinical Pharmacological Research of Detirelix Acetate
In Vivo Research Models and Methodologies
Rodent models, particularly rats, have been instrumental in characterizing the fundamental pharmacological properties of Detirelix acetate (B1210297), especially its impact on female reproductive cycles and the overarching hormonal axis.
Studies in female rats have demonstrated that Detirelix acetate effectively inhibits ovulation. This effect is attributed to its ability to suppress the preovulatory surge of gonadotropins. fda.gov Research involving the administration of this compound on the day of pro-estrus showed a dose-related inhibition of ovulation. fda.gov The median effective dose (ED50) required to inhibit ovulation in rats has been reported to be between 1.4 and 2.1 mcg/kg. fda.gove-lactancia.org
The administration of this compound in subchronic studies leads to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis in rats. nih.gov This inhibition of pituitary gonadotropic and gonadal hormone secretion results in observable physiological changes. nih.gov In both male and female rats, prolonged treatment has been shown to cause atrophy of the reproductive organs. nih.gov Specific to males, this hormonal suppression also leads to the inhibition of spermatogenesis. nih.gov
To understand the effects of this compound in a system more analogous to humans, non-rodent mammalian models such as cynomolgus monkeys have been employed. These studies confirm and expand upon the findings from rodent models.
In monkeys, this compound demonstrates rapid and effective suppression of the hypothalamic-pituitary-ovarian axis. mdpi.com Chronic administration has been shown to inhibit follicular development and prevent ovulation. mdpi.com This is a direct result of the significant reduction in key reproductive hormones. Studies have recorded a marked decrease in the mean serum levels of luteinizing hormone (LH), estrogen, and progesterone (B1679170) during treatment. mdpi.com The suppressive effect on LH was observed to be more pronounced and occurred more rapidly than the suppression of follicle-stimulating hormone (FSH). mdpi.com Following the initial administration, LH levels were suppressed within two hours, reaching maximal suppression of 74% by eight hours. In contrast, FSH levels were maximally suppressed by 26% within the same timeframe. mdpi.com Subchronic studies in monkeys also reported atrophy of the reproductive organs, consistent with the inhibition of pituitary and gonadal hormone secretion. nih.gov
Non-Rodent Mammalian Models (e.g., Monkeys) for Endocrine Modulation Studies
Comparative Pharmacological Profiling of this compound
This compound is classified as a second-generation GnRH antagonist. fda.gov Its pharmacological profile has been compared with other GnRH antagonists, particularly regarding its potency and its potential to induce histamine (B1213489) release, a characteristic of earlier GnRH analogs.
In comparative studies, this compound has shown a higher propensity for in vitro histamine release from rat peritoneal mast cells when compared to third-generation antagonists like Ganirelix (B53836). fda.gov This is reflected in a lower median effective concentration (EC50) for histamine release. fda.gov Furthermore, its hypotensive activity in rats was found to be more potent than that of the compound RS-36306. fda.gov In terms of its primary therapeutic action, its anti-ovulatory potency in rats is comparable to that of Ganirelix. e-lactancia.org
| Compound | Parameter | Model | Value | Reference |
|---|---|---|---|---|
| This compound | Anti-ovulatory Effect (ED50) | Rat | 2.1 mcg/kg | e-lactancia.org |
| Ganirelix | Anti-ovulatory Effect (ED50) | Rat | ~1.4 mcg/kg | e-lactancia.org |
| This compound | Histamine Release (EC50) | Rat Peritoneal Cells | 0.21 ug/mL | fda.gov |
| RS-26306 | Histamine Release (EC50) | Rat Peritoneal Cells | 17.8 ug/mL | fda.gov |
| This compound | Hypotensive Activity (ED50) | Rat (IV) | 41 ug/kg | fda.gov |
| RS-36306 | Hypotensive Activity (ED50) | Rat (IV) | 901 ug/kg | fda.gov |
Assessment of Receptor Binding Affinity in Relation to Other GnRH Antagonists
Detirelix is recognized as a potent, second-generation gonadotropin-releasing hormone (GnRH) antagonist. fda.gov Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comnih.gov This rapid and reversible suppression of the hypothalamic-pituitary-ovarian axis underscores its high antagonistic activity. fda.govmdpi.com
The development of GnRH antagonists has seen a progression through several generations, with modifications aimed at enhancing receptor binding affinity and reducing side effects. fda.gov While Detirelix is established as a potent antagonist, specific quantitative data for its receptor binding affinity, such as an IC50 or Ki value, is not consistently reported in comparative preclinical literature. However, the affinity of other well-characterized GnRH antagonists provides context for the competitive landscape. For instance, antagonists like Cetrorelix and Relugolix have demonstrated high affinity for the human GnRH receptor in preclinical assays. medchemexpress.com The affinity of Degarelix (B1662521) has been noted as comparable to that of Ganirelix, Abarelix, and Cetrorelix. mdpi.com The potency of Detirelix is evident from its effective suppression of gonadotropins and follicular development in preclinical and clinical research settings. mdpi.com
| Compound | Receptor Binding Affinity (IC50) | Reference |
|---|---|---|
| Cetrorelix Acetate | 1.21 nM | medchemexpress.com |
| Relugolix | 0.33 nM | medchemexpress.com |
| Degarelix acetate | 3 nM | medchemexpress.com |
| This compound | Data not available in reviewed sources |
Evaluation of Histamine Release Potential in Preclinical Cellular Models
A significant focus of preclinical research on first and second-generation GnRH antagonists has been their potential to induce histamine release, a property linked to certain structural features of the molecules. fda.gov GnRH antagonists that incorporate D-amino acids with basic side chains, such as Detirelix, have been particularly associated with this effect. mdpi.com
In preclinical studies using rat peritoneal mast cells, Detirelix demonstrated a significant capacity for histamine release. Comparative analysis revealed that the median effective dose (ED50) for histamine release was substantially lower for Detirelix compared to third-generation antagonists. For instance, the ED50 for Detirelix was 0.21 µg/kg, whereas for ganirelix (RS-26306), it was 17.8 µg/kg, indicating a much higher potential for histamine release with Detirelix in this model. fda.gov This distinction highlights the improvements made in later-generation antagonists to minimize this effect. fda.govnih.gov
| Compound | Median Effective Dose (ED50) for Histamine Release | Reference |
|---|---|---|
| This compound | 0.21 µg/kg | fda.gov |
| Ganirelix (RS-26306) | 17.8 µg/kg | fda.gov |
Comparative Analysis of Hypotensive Effects in Anesthetized Animal Models
The potential for GnRH antagonists to cause cardiovascular effects, such as hypotension, has been another critical area of preclinical investigation. This effect is often linked to the histamine-releasing properties of the compounds, as histamine is a potent vasodilator.
In studies involving anesthetized rats, the intravenous administration of Detirelix was shown to induce a hypotensive response at relatively low doses. A comparative analysis demonstrated a significant difference in the potency of this effect between Detirelix and other GnRH antagonists. The median effective dose (ED50) required to produce a hypotensive effect was 41 µg/kg for Detirelix. In contrast, the ED50 for the third-generation antagonist ganirelix (referred to as RS-36306 in the study) was 901 µg/kg. fda.gov This indicates that Detirelix is approximately 22 times more potent in causing hypotension than ganirelix in this specific preclinical model. fda.gov
| Compound | Median Effective Dose (ED50) for Hypotensive Activity | Reference |
|---|---|---|
| This compound | 41 µg/kg | fda.gov |
| Ganirelix (RS-36306) | 901 µg/kg | fda.gov |
Peptide Chemistry and Structure Activity Relationship Sar Research of Detirelix Acetate
Elucidation of Detirelix Acetate (B1210297) Decapeptide Structure
Native GnRH, also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide with the sequence (pyro)Glu-His-Trp-Ser-Trp-Gly-Leu-Arg-Pro-Gly-NH₂ fda.gov. Detirelix acetate is a synthetic decapeptide that retains the core structure but incorporates several modifications, including the substitution of natural amino acids with D-amino acids and unnatural amino acid derivatives.
The established sequence for this compound is: Ac-D-2Nal-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-hArg(Et,Et)-Leu-Arg-Pro-D-Ala-NH₂ nih.gov.
This sequence highlights key structural features:
N-acetylation (Ac): The N-terminus is acetylated, which can enhance stability and receptor interaction nih.govmdpi.com.
D-amino acid substitutions: Five of the ten amino acids are D-amino acids, contributing to increased resistance to enzymatic degradation and improved receptor binding affinity ncats.ioncats.ioe-lactancia.orgmdpi.com.
Unnatural amino acids: Specific unnatural amino acids are incorporated at key positions to modulate activity and pharmacokinetics.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Abbreviation | Chirality | Notes |
| 1 | N-Acetyl-2-naphthylalanine | Ac-D-2Nal | D | Enhances stability and binding mdpi.comnih.govportico.org |
| 2 | 4-Chloro-D-phenylalanine | D-Phe(4-Cl) | D | Crucial for receptor binding mdpi.comnih.govportico.org |
| 3 | D-Tryptophan | D-Trp | D | Essential for receptor activation mdpi.comnih.govportico.org |
| 4 | L-Serine | Ser | L | Natural amino acid |
| 5 | L-Tyrosine | Tyr | L | Natural amino acid |
| 6 | N,N'-Diethylhomoarginine | D-hArg(Et,Et) | D | Enhances binding via electrostatic interactions mdpi.comnih.gov |
| 7 | L-Leucine | Leu | L | Natural amino acid |
| 8 | L-Arginine | Arg | L | Natural amino acid |
| 9 | L-Proline | Pro | L | Natural amino acid |
| 10 | D-Alanine | D-Ala | D | Contributes to antagonistic activity nih.govnih.govportico.org |
| C-terminus | Amide | -NH₂ | N/A | Amide at the C-terminus |
Impact of Amino Acid Modifications on Biological Activity
The strategic placement of specific amino acids and their modifications significantly influences this compound's biological activity as a GnRH antagonist.
Role of D-Amino Acid Substitutions in Enhancing Receptor Binding and Stability
The incorporation of D-amino acids into peptide sequences is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. For GnRH analogs, D-amino acid substitutions have been shown to:
Increase Receptor Binding Affinity: D-amino acid substitutions, particularly at positions like 6, can enhance the peptide's affinity for the GnRH receptor mdpi.commdpi.com. This is partly attributed to the stabilization of specific conformational states that favor receptor interaction mdpi.com.
Enhance Stability and Resistance to Degradation: The presence of D-amino acids makes the peptide less susceptible to degradation by proteases and peptidases, thereby increasing its in vivo half-life and duration of action fda.gove-lactancia.org. This compound, with five D-amino acids, exhibits high resistance to enzymatic degradation ncats.ioncats.ioe-lactancia.org.
Sequence-Specific Contributions to Antagonistic Potency
N-terminus (Positions 1-3): The N-terminal modifications are critical for receptor interaction and stability.
Position 1 (Ac-D-2Nal): The N-acetyl group and the bulky D-2-naphthylalanine residue contribute to increased receptor binding affinity and resistance to aminopeptidases mdpi.comnih.govportico.org.
Position 2 (D-Phe(4-Cl)): The substitution of phenylalanine with 4-chloro-D-phenylalanine is vital for high receptor binding affinity and antagonistic potency mdpi.comnih.govportico.org.
Position 3 (D-Trp): D-tryptophan is essential for proper receptor activation and contributes significantly to the antagonistic profile mdpi.comnih.govportico.org.
Mid-section (Positions 4-5): L-Serine (Ser) at position 4 and L-Tyrosine (Tyr) at position 5 are natural amino acids that maintain important interactions within the receptor binding pocket nih.gov.
Position 6 (D-hArg(Et,Et)): The N,N'-diethylhomoarginine residue is a key modification that enhances binding affinity and duration of action, partly through electrostatic interactions mdpi.comnih.gov.
Position 10 (D-Ala-NH₂): The D-alanine at position 10, along with the C-terminal amide, contributes to the peptide's stability and potent antagonistic activity nih.govnih.govportico.org.
The collective effect of these modifications, particularly the strategic placement of D-amino acids and unnatural residues, results in a decapeptide with significantly enhanced antagonistic potency compared to native GnRH fda.gov.
Synthetic Methodologies and Formulation Research of Detirelix Acetate
Advanced Peptide Synthesis Approaches
The chemical synthesis of complex decapeptides like Detirelix, which contains several unnatural D-amino acids, is typically achieved through methodical, stepwise approaches. ncats.iocnr.it Both solid-phase and liquid-phase synthesis are established platforms for peptide manufacturing. google.comsci-hub.ru
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing peptides like GnRH antagonists. google.com This technique involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support or resin. google.com The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a common and preferred method within SPPS for its use of milder reaction conditions compared to older Boc-based chemistry. cnr.itgoogle.com
While specific protocols for Detirelix acetate (B1210297) are not detailed in the reviewed literature, the synthesis of analogous GnRH antagonists provides a well-established framework. An Fmoc-based SPPS strategy would begin with the attachment of the C-terminal amino acid (D-Alanine for Detirelix) to a suitable solid support, such as a Rink Amide resin, which allows for the generation of a C-terminal amide upon final cleavage. google.com
The synthesis would proceed through repeated cycles, each consisting of two main steps for every amino acid in the Detirelix sequence:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus.
This cyclical process is repeated until the full, protected decapeptide sequence of Detirelix is assembled on the resin. google.com The final step on the solid phase involves the removal of the terminal Fmoc group, followed by acetylation of the N-terminus. google.com
Table 1: Key Components in a Hypothetical Fmoc-SPPS of Detirelix Acetate
| Component | Role/Type | Example for Similar Peptides |
| Solid Support | Insoluble matrix for peptide assembly | Rink Amide AM, Rink Amide MBHA google.com |
| Protecting Group | Protects the α-amino group of amino acids | Fmoc (9-fluorenylmethyloxycarbonyl) cnr.it |
| Coupling Agents | Facilitate peptide bond formation | DIC (Diisopropylcarbodiimide) + HOBt (Hydroxybenzotriazole) google.com |
| Deprotection Agent | Removes the Fmoc group | 20% Piperidine (B6355638) in DMF google.com |
| Cleavage Reagent | Cleaves peptide from resin and removes side-chain protecting groups | Trifluoroacetic acid (TFA)-based cocktail google.comgoogle.com |
The deprotection step, which involves the removal of the Fmoc group, is critical for the success of the peptide elongation. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF). google.com
However, for complex peptides containing sensitive residues, optimization of this step is crucial to prevent side reactions. For instance, in the synthesis of Degarelix (B1662521), which also contains unnatural amino acids, alternative bases such as tert-butylamine (B42293) have been investigated to minimize the formation of impurities like hydantoin (B18101) isomers, which can arise from repetitive treatments with standard bases. cnr.it Such optimization ensures a higher purity of the crude peptide before it undergoes cleavage from the resin. cnr.it
Following the complete assembly of the peptide chain, the final "global deprotection" step involves cleaving the peptide from the solid support and simultaneously removing all remaining side-chain protecting groups. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA), in combination with a "cocktail" of scavengers (e.g., water, thioanisole, triisopropylsilane) to capture the reactive carbocations released from the protecting groups and prevent re-attachment to sensitive amino acids like Tryptophan. google.compeptide.com The crude peptide is then precipitated, often with cold ether, and prepared for purification. peptide.com
Liquid-Phase Peptide Synthesis (LPPS) Methodological Considerations
Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS. In LPPS, the reactions occur in a homogenous solution phase. google.com While less common for the production of long peptides due to challenges in purifying the intermediate products after each step, it can be employed effectively in a "convergent" or "fragment condensation" approach. sci-hub.ruuu.nl
In a convergent strategy, smaller peptide fragments of the target sequence are synthesized independently, often via SPPS. uu.nl These protected fragments are then purified and coupled together in solution to form the final, full-length peptide. sci-hub.ru This method can improve the purity of the final product by allowing for the removal of deletion-sequence impurities at the fragment stage. uu.nl Although no specific application of LPPS for Detirelix synthesis is documented, it remains a viable methodological consideration for large-scale manufacturing of peptide-based pharmaceuticals. google.com
Research into Drug Delivery System Design
GnRH antagonists are potent hormones that require controlled administration to maintain therapeutic effect and patient compliance. wikipedia.org Research in this area often focuses on creating sustained-release formulations that obviate the need for frequent injections. pharmtech.com
Investigations into Depot Formation and Sustained Release Characteristics of GnRH Antagonists
While specific formulation studies for this compound are not available, pharmacokinetic data strongly suggest it possesses long-acting characteristics consistent with the formation of a subcutaneous depot. nih.gov Studies in monkeys showed a long plasma half-life after subcutaneous administration, which is indicative of a slow release from the injection site. nih.gov This phenomenon is a key feature of other GnRH antagonists, such as Degarelix, which is known to form a gel-like depot in situ after injection. sci-hub.ruresearchgate.net
The mechanism for such depot formation generally involves the physicochemical properties of the peptide and the formulation. Peptides designed for sustained release often have a tendency to aggregate or gel at physiological pH and temperature when administered at a sufficient concentration. mdpi.comnih.gov This in-situ gelling creates a deposit from which the drug is slowly released into systemic circulation via passive diffusion. pharmtech.comresearchgate.net This approach provides a stable, therapeutic drug level over an extended period, which for GnRH antagonists, ensures continuous suppression of gonadotropin secretion. nih.govnih.gov
Further research into the specific formulation of this compound would likely investigate factors such as peptide concentration, excipients, and solvent systems to optimize the formation, consistency, and release kinetics of such a depot.
Emerging Research Avenues and Methodological Advancements
Development of Novel GnRH Antagonist Constructs for Research Applications
Research into GnRH antagonists is actively pursuing the development of novel molecular constructs designed to overcome limitations of existing peptide-based agents and to offer improved profiles for research applications. A significant area of focus involves modifications to peptide structures to reduce undesirable side effects, such as histamine (B1213489) release, which has been associated with certain GnRH antagonists containing basic side chains nih.govresearchgate.net. Strategies include the introduction of D-amino acid substitutes with unnatural side chains at specific positions within the decapeptide sequence nih.gov.
Furthermore, there is a substantial drive towards the development of orally active, non-peptide small-molecule GnRH antagonists. This pursuit aims to enhance bioavailability and patient convenience, moving away from the parenteral administration typically required for peptide analogues mdpi.com. Companies are actively developing and advancing various classes of non-peptide GnRH receptor antagonists into clinical trials, targeting a range of hormone-dependent diseases mdpi.com. Novel peptide constructs, such as Teverelix, are also emerging, designed to offer improved administration schedules and enhanced local tolerability nih.govresearchgate.net. These next-generation antagonists are being engineered for a more favorable balance of efficacy and safety, broadening their potential utility in diverse research settings researchgate.net.
Exploration of Detirelix Acetate (B1210297) in Broader Endocrine and Physiological Research Models
While GnRH antagonists like Detirelix acetate are established in treating conditions such as advanced prostate cancer, their potential applications are being explored in a wider array of endocrine and physiological research models. Beyond oncological indications, GnRH antagonists are being investigated for their efficacy in managing conditions associated with sex steroid excess, including endometriosis, uterine fibroids, and heavy menstrual bleeding mdpi.commdpi.comnih.gov. Their ability to rapidly and reversibly suppress gonadotropin production makes them valuable tools in these areas.
Emerging research also highlights the utility of GnRH antagonists in fertility preservation strategies, particularly as a co-treatment alongside chemotherapy or radiotherapy. By temporarily suppressing ovarian function, these agents may mitigate the gonadotoxic effects of cancer treatments, offering a potential avenue to preserve fertility in premenopausal women mdpi.com.
Moreover, specific case studies suggest potential applications in less conventional endocrine dysfunctions. For instance, a trial of degarelix (B1662521) (a GnRH antagonist) was conducted in a patient with hirsutism and suspected androgen-secreting ovarian tumors. The study demonstrated a rapid and substantial reduction in testosterone (B1683101) levels, leading to symptomatic improvement, indicating the potential for GnRH antagonists in diagnosing and managing certain androgen excess states where the production of testosterone is not autonomous endocrine-abstracts.org. Additionally, some GnRH antagonists have shown anxiolytic and antidepressant activity in vivo, suggesting broader neurological or psychological research avenues rndsystems.com.
Table 1: Impact of GnRH Antagonist Therapy on Endocrine Markers in a Preclinical Model of Androgen Excess
| Parameter | Pre-treatment | 24 Hours Post-treatment | 48 Hours Post-treatment | Sustained Effect (4 months) |
| Testosterone (nM) | 14 | 1.5 | < 1 | < 1 |
| Gonadotropins (LH/FSH) | Elevated | Rapidly Reduced | Significantly Reduced | Consistently Suppressed |
Note: Data adapted from a case study involving degarelix in a patient with suspected androgen-secreting ovarian tumors, illustrating rapid suppression of key endocrine markers endocrine-abstracts.org.
Innovations in Preclinical Experimental Design for GnRH Antagonist Evaluation
The preclinical evaluation of GnRH antagonists is benefiting from innovative experimental designs and methodologies that provide more precise insights into their mechanisms of action and pharmacokinetic profiles. Advanced in vitro assays are being employed to compare the potency of different GnRH antagonists in modulating specific intracellular signaling pathways mediated by the GnRH receptor. These studies utilize cell lines engineered to express GnRH receptors or endogenous receptor expression, assessing responses such as intracellular calcium (Ca2+) and cAMP increases, phosphorylation of signaling molecules like CREB and ERK1/2, and gene transcription (e.g., Lhb) mdpi.com. Such detailed mechanistic studies allow for a granular comparison of antagonist efficacy at a molecular level.
In vivo preclinical models continue to be refined. Studies utilize animal models, such as rats and cynomolgus monkeys, to meticulously assess the pharmacokinetic and pharmacodynamic properties of GnRH antagonists, including duration of action and histamine-releasing potential researchgate.net. For example, Degarelix has demonstrated sustained suppression of LH and testosterone levels for over 40 days following a single injection in rats and monkeys, showcasing a longer duration of action compared to other GnRH antagonists researchgate.net. Furthermore, innovative preclinical organ models, such as ex vivo tissue explants, are being developed to evaluate the efficacy of localized delivery systems for GnRH antagonists, assessing their impact on cell death and gene expression within target tissues researchgate.net. Methodologies also focus on establishing robust endpoints, such as the release of cumulus-enclosed oocytes into the oviduct in rat models, as a more clinically relevant measure of efficacy than traditional markers like ovarian weight frontiersin.org.
Table 2: Comparative Preclinical Pharmacological Properties of GnRH Antagonists
| GnRH Antagonist | Primary Mode of Action | Duration of Action (Preclinical) | Histamine Release Potential (In Vitro) | Key Development Focus |
| Detirelix | GnRH Receptor Antagonist | Not specified in detail | Associated with histamine release | Early peptide antagonist; modifications explored nih.gov |
| Degarelix | GnRH Receptor Antagonist | > 40 days (rats/monkeys) | Weak | Long-acting, reduced histamine release, oral potential |
| Cetrorelix | GnRH Receptor Antagonist | Not specified in detail | Not specified in detail | Established in ART; in vitro signaling studies mdpi.comrndsystems.com |
| Ganirelix (B53836) | GnRH Receptor Antagonist | Not specified in detail | Not specified in detail | Established in ART; in vitro signaling studies mdpi.com |
| Teverelix | GnRH Receptor Antagonist | Not specified in detail | Low | Novel decapeptide, improved schedule/tolerability nih.gov |
Note: Data compiled from various sources, highlighting key properties relevant to emerging research and development. Specific preclinical durations for all compounds may vary by study design.
Table 3: In Vitro Potency of GnRH Antagonists in Inhibiting GnRH-Mediated Signaling
| GnRH Antagonist | Target Pathway | Cell Model Used | Potency (IC50/EC50) | Comparative Potency vs. Others |
| Cetrorelix | Ca2+ Increase | HEK293, SH-SY5Y | 1 nM – 1 µM | Higher than Ganirelix/Teverelix |
| Ganirelix | Ca2+ Increase | HEK293, SH-SY5Y | 100 nM – 1 µM | Lower than Cetrorelix |
| Teverelix | Ca2+ Increase | HEK293, SH-SY5Y | 100 nM – 1 µM | Lower than Cetrorelix |
| Cetrorelix | cAMP Accumulation | SH-SY5Y | Not specified | More potent than others |
| Ganirelix | cAMP Accumulation | SH-SY5Y | Not specified | Less potent than Cetrorelix |
| Teverelix | cAMP Accumulation | SH-SY5Y | Not specified | Less potent than Cetrorelix |
| All (Cet, Gan, Tev) | pERK1/2 Activation | LβT2, HEK293 | Similar doses | Equivalent |
| All (Cet, Gan, Tev) | pCREB Activation | LβT2, HEK293 | Similar doses | Equivalent |
| All (Cet, Gan, Tev) | Lhb Gene Expression | LβT2 | Equivalent inhibition | Equivalent |
List of Compound Names Mentioned:
this compound
Degarelix
Cetrorelix
Ganirelix
Teverelix
Abarelix
Azaline B
Relugolix
Elagolix
TAK-013
TAK-385
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Detirelix acetate in preclinical studies?
this compound synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC . Characterization requires mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Purity validation should adhere to ICH guidelines using analytical HPLC with UV detection (≥95% purity threshold) .
Q. How does this compound function as a GnRH antagonist, and what assays validate its mechanism of action?
this compound competitively inhibits GnRH receptors by binding to the pituitary gland’s gonadotropin-releasing hormone receptors, suppressing LH/FSH secretion. Key assays include:
Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical models?
Essential parameters include bioavailability (oral vs. subcutaneous), half-life (t½), volume of distribution (Vd), and clearance (Cl). Subcutaneous administration in rats shows ~60% bioavailability and a t½ of 4–6 hours. Data should be collected via LC-MS/MS and analyzed using non-compartmental methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different animal models?
Discrepancies (e.g., higher efficacy in primates vs. rodents) may stem from interspecies receptor affinity variations. Mitigation strategies:
- Perform comparative receptor binding assays using tissues from multiple species .
- Use dose-response curve normalization to account for metabolic differences .
- Conduct meta-analyses of existing data to identify confounding variables (e.g., hormonal baselines) .
Q. What experimental designs optimize this compound’s therapeutic window in hormone-dependent cancers?
- Dose-ranging studies : Test 0.1–10 mg/kg doses in xenograft models (e.g., prostate cancer PC3 cells) to balance efficacy (tumor volume reduction) and toxicity (liver enzyme elevation) .
- Combination therapy : Co-administer with AR antagonists (e.g., enzalutamide) and monitor synergistic effects via Kaplan-Meier survival analysis .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
Stability studies must follow ICH Q1A(R2) guidelines:
- Assess degradation products via accelerated stability testing (40°C/75% RH for 6 months) .
- Use orthogonal methods (HPLC, NMR) to identify hydrolysis byproducts (e.g., acetate cleavage) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent suppression of gonadotropins?
- Mixed-effects models to account for inter-individual variability in longitudinal hormone measurements .
- ANOVA with Tukey’s post hoc test for comparing multiple dose groups .
Methodological Guidelines
- Reproducibility : Document synthesis protocols (e.g., coupling reagents, reaction times) and animal model parameters (age, sex, strain) in line with ARRIVE 2.0 guidelines .
- Data Reporting : Include negative results (e.g., lack of efficacy in certain cell lines) to avoid publication bias .
- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
